
2-mercapto-6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related mercapto-pyrimidinone derivatives involves multi-step reactions starting from basic precursors like amino thiols and halides or aldehydes, leading to various substituted pyrimidinones. For instance, compounds with analgesic and anti-inflammatory properties were synthesized by reacting 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones, showcasing a novel route for generating structurally diverse pyrimidinones (Alagarsamy et al., 2007).
Molecular Structure Analysis
Molecular structure elucidation often combines X-ray crystallography with computational methods like Density Functional Theory (DFT) to understand the conformation and electronic properties. For example, the structure of a compound with a similar molecular framework was characterized, demonstrating the utility of intramolecular hydrogen bonding in stabilizing the molecular conformation and the analysis of hydrogen bond patterns to infer structural stability (Murugavel et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of mercapto-pyrimidinone derivatives is influenced by their functional groups, enabling a range of reactions, including acylation, alkylation, and cyclization, to produce a variety of heterocyclic compounds. These reactions are crucial for exploring pharmacological properties and further chemical modifications (Gomha, 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined through experimental methods. These properties are essential for understanding the compound's behavior in different environments and for its formulation into usable chemical entities. Studies on similar compounds provide insights into how substituent groups affect these physical properties (Moser et al., 2005).
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and reactions of novel pyrimidine derivatives have been a focal point of research. For instance, Abu‐Hashem et al. (2014, 2015) described the synthesis of novel spiro pyrimidine derivatives through various chemical reactions, including Schiff base reactions and cyclization processes, to yield a range of compounds with potential biological activities. These compounds were characterized using IR, 1H NMR, 13C NMR, and mass spectral analysis, showcasing their diverse chemical structures and potential for further application in medicinal chemistry (Abu‐Hashem, 2014), (Abu‐Hashem, 2015).
Biological Activity and Applications
Several studies have explored the biological activities of pyrimidine derivatives, including their antibacterial, antifungal, and antitumor properties. For example, Gomha et al. (2009) investigated the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones and their biological activity, finding moderate effects against certain bacterial and fungal species. This suggests potential applications of these compounds in developing new antimicrobial agents (Gomha, 2009).
Additionally, compounds derived from pyrimidine structures have been evaluated for their antitumor activities. Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which displayed potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines. This highlights the potential of such compounds in the development of new cancer therapies (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-8-13(11-7-12(19)18-15(21)17-11)22-14(16-8)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXLZHXGUXKUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)
![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)



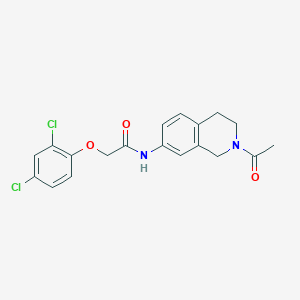
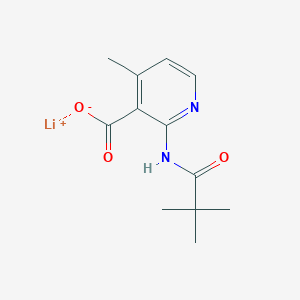
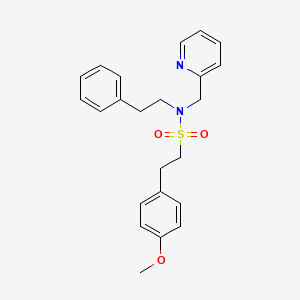
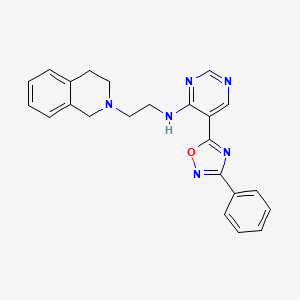
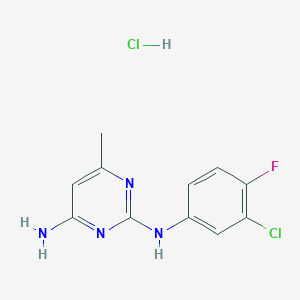
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)